molecular formula C21H20N4O3S2 B2582438 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 477735-28-7

2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2582438
CAS No.: 477735-28-7
M. Wt: 440.54
InChI Key: UTIBLJCMBONZEA-YBEGLDIGSA-N
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Description

The compound 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core. This scaffold is substituted at position 2 with a (2-furylmethyl)amino group and at position 3 with a (Z)-configured methylene bridge linked to a 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety . The furylmethyl group introduces aromatic and electron-rich characteristics, while the thiazolidinone ring contributes sulfur-containing and hydrogen-bonding functionalities.

Structurally, the (Z)-configuration of the methylene group is critical for maintaining planarity between the pyridopyrimidinone and thiazolidinone systems, which may optimize π-π stacking interactions in biological targets. The compound’s synthesis likely involves condensation reactions between pyridopyrimidinone precursors and functionalized thiazolidinones, as inferred from analogous syntheses of related derivatives .

Properties

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)12-25-20(27)16(30-21(25)29)10-15-18(22-11-14-6-5-9-28-14)23-17-7-3-4-8-24(17)19(15)26/h3-10,13,22H,11-12H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBLJCMBONZEA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477735-28-7
Record name 2-[(2-FURYLMETHYL)AMINO]-3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 477735-28-7) is a novel pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N4O3S2
  • Molecular Weight : 440.5 g/mol
  • CAS Registry Number : 477735-28-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anti-cancer agent and as a modulator of immune responses.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound against several cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.2Inhibition of PI3K/Akt pathway
NUGC-3 (Gastric)12.8Induction of apoptosis
SK-Hep-1 (Liver)10.5Cell cycle arrest at G2/M phase

Source:

Immunomodulatory Effects

The compound has also shown promise in modulating immune responses. In vitro studies indicated that it can enhance T-cell proliferation and cytokine production, suggesting potential applications in immunotherapy.

Case Study: T-cell Proliferation Assay
In a study conducted by Firooznia et al., the compound was tested for its ability to stimulate T-cell proliferation in the presence of specific antigens. The results demonstrated a significant increase in T-cell activity compared to control groups, indicating its potential as an immunostimulant .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Oncogenic Pathways : The compound targets the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cytokine Modulation : Enhances the production of pro-inflammatory cytokines, which may improve immune response against tumors.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also has potential side effects. It has been noted to cause skin irritation and respiratory issues upon exposure . Further studies are needed to fully understand its safety profile.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name R₁ (Position 2) R₂ (Thiazolidinone) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Inferences
Target Compound (2-Furylmethyl)amino 3-Isobutyl C₂₃H₂₂N₄O₃S₂ 478.57 Enhanced lipophilicity (isobutyl); furyl may improve solubility in polar solvents
2-[(2-Furylmethyl)amino]-3-[(Z)-(3-propyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (2-Furylmethyl)amino 3-Propyl C₂₂H₂₀N₄O₃S₂ 464.55 Reduced steric bulk vs. isobutyl; lower logP
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl(methyl)amino 3-Butyl C₂₅H₂₆N₄O₂S₂ 478.60 Increased aromaticity (benzyl); higher molecular weight
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino 3-Isopropyl C₂₁H₂₂N₄O₂S₂ 434.52 Allyl group may enhance reactivity; isopropyl increases steric hindrance

Key Observations:

Benzyl substituents (e.g., in ) introduce aromatic π-systems, which may enhance binding to hydrophobic protein pockets.

Electronic and Steric Influences: NMR studies of similar compounds (e.g., ) reveal that substituent changes alter chemical shifts in specific regions (e.g., thiazolidinone protons), indicating electronic perturbations. For instance, replacing isobutyl with propyl reduces steric strain, as evidenced by upfield shifts in NMR spectra .

Conversely, allyl or furyl groups may improve solubility, aiding in pharmacokinetics .

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